Cas no 4595-61-3 (pyrimidine-5-carboxylic acid)

Pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at the 5-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for constructing more complex molecules. Its carboxylic acid functionality allows for further derivatization via esterification, amidation, or other coupling reactions. The compound is valued for its role in the development of nucleoside analogs and other bioactive compounds. High purity grades are available to meet stringent research and industrial requirements, ensuring consistent performance in synthetic workflows.
pyrimidine-5-carboxylic acid structure
pyrimidine-5-carboxylic acid structure
Product Name:pyrimidine-5-carboxylic acid
CAS No:4595-61-3
MF:C5H4N2O2
MW:124.097460746765
MDL:MFCD00856162
CID:45192
PubChem ID:125307933
Update Time:2025-06-29

pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylic acid
    • AKOS 91242
    • RARECHEM AK ML 0570
    • PYRIMIDINE-5-CARBOXILIC ACID
    • 5-Pyrimidinecarboxylic acid (6CI,7CI,8CI,9CI)
    • 5-Carboxypyrimidine
    • Pyrimidine-5-carboxylic Acid
    • pyrimidine-5-carboxylic acid, AldrichCPR
    • AM20100174
    • Z336079948
    • MFCD00856162
    • 5-pyrimidyl carboxylic acid
    • CL1919
    • CCG-211241
    • EINECS 224-994-2
    • BDBM50216520
    • W-106107
    • AC-3156
    • AA-516/30012043
    • IIVUJUOJERNGQX-UHFFFAOYSA-N
    • A18797
    • SY004100
    • pyrimidine-5-carboxylicacid
    • R9AW3LRY8R
    • FT-0635367
    • DTXSID90196663
    • SCHEMBL106575
    • 4595-61-3
    • CS-B0029
    • PS-5404
    • F2108-0288
    • P1909
    • CHEMBL247316
    • EN300-64297
    • pyrimidin-5-carboxylic acid
    • PB23195
    • AKOS000280257
    • 5-pyrimidine carboxylic acid
    • BBL100207
    • NS00031570
    • STL553779
    • pyrimidine-5-carboxylic acid
    • MDL: MFCD00856162
    • Inchi: 1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9)
    • InChI Key: IIVUJUOJERNGQX-UHFFFAOYSA-N
    • SMILES: OC(C1=CN=CN=C1)=O

Computed Properties

  • Exact Mass: 124.02700
  • Monoisotopic Mass: 124.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 63.1A^2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.403
  • Melting Point: 270°C(dec.)(lit.)
  • Boiling Point: 318.7℃ at 760 mmHg
  • Flash Point: 318.7 °C at 760 mmHg
  • Refractive Index: 1.578
  • PSA: 63.08000
  • LogP: 0.17480
  • λmax: 275(H2O)(lit.)

pyrimidine-5-carboxylic acid Security Information

pyrimidine-5-carboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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pyrimidine-5-carboxylic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:4595-61-3)5-Pyrimidinecarboxylic acid
Order Number:sfd10918
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4595-61-3)pyrimidine-5-carboxylic acid
Order Number:A18797
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):469.0
Email:sales@amadischem.com

pyrimidine-5-carboxylic acid Related Literature

Additional information on pyrimidine-5-carboxylic acid

Pyrimidine-5-Carboxylic Acid: A Versatile Heterocyclic Compound in Modern Chemical and Biological Research

Pyrimidine-5-carboxylic acid, identified by the CAS number 4595-61-3, is a fundamental heterocyclic compound with significant roles in organic chemistry, pharmaceutical science, and biochemistry. Its molecular structure features a six-membered pyrimidine ring substituted with a carboxylic acid group at the 5-position. This compound is closely related to uracil and other pyrimidine derivatives, which are essential components of nucleic acids such as RNA. The unique combination of aromaticity and functional group reactivity makes pyrimidine-5-carboxylic acid a valuable scaffold for drug discovery and materials science.

The chemical formula of pyrimidine-5-carboxylic acid is C₅H₄N₂O₂, with a molar mass of approximately 128.10 g/mol. Its structure consists of two nitrogen atoms at positions 1 and 3 of the pyrimidine ring, while the carboxyl group (-COOH) occupies position 5. This arrangement allows for diverse chemical transformations, including amidation, esterification, and nucleophilic substitution reactions. The compound's pKa value is around 1.7 (for the carboxyl group) and 8.9 (for the pyridine-like nitrogen), enabling it to function as both an acid and a base in solution. These properties are critical for its role in enzyme inhibition studies and as a building block for more complex molecules.

In recent years, pyrimidine-5-carboxylic acid derivatives have garnered attention due to their potential in targeting key metabolic pathways in cancer cells. For instance, research published in *Nature Communications* (2023) highlighted the development of novel pyrimidinedione-based inhibitors that selectively disrupt dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in rapidly dividing cells. The study demonstrated that compounds derived from CAS no4595-61-3 exhibited enhanced potency compared to traditional antifolate drugs like methotrexate. Such advancements underscore the importance of structural modifications to the carboxyl functionality for optimizing pharmacological profiles.

Synthetic methodologies for producing CAS no4595-61-3 have evolved significantly with green chemistry principles guiding modern approaches. A notable example is the one-pot condensation reaction between barbituric acid and ammonia under microwave irradiation conditions reported by *Green Chemistry* (2024). This technique achieved a yield exceeding 87% while minimizing solvent usage—a critical factor in sustainable pharmaceutical manufacturing processes involving heterocyclic frameworks like those found in pyrimidine compounds. Additionally, catalytic systems using metal-free conditions have been explored to enhance regioselectivity during substitution reactions on the pyrimidine ring system.

Beyond therapeutic applications, CAS no4595-61-3 plays a pivotal role in bioconjugation technologies where its reactive carboxyl group facilitates covalent linkage formation with biomolecules such as proteins or antibodies through amide bond synthesis techniques like EDC coupling protocols commonly used in immunoassay development platforms utilizing modified pyridine moieties.

The application landscape expands further into agricultural chemistry where certain analogs show promise as herbicides by interfering with plant-specific metabolic enzymes involved in nucleotide biosynthesis pathways similar to those targeted by antimicrobial agents developed from this class of compounds including those bearing structural similarities to known antibiotics containing substituted pyridines as core elements.

In materials science contexts involving conductive polymers or optoelectronic devices fabrication processes incorporating aromatic heterocycles like those present in various forms including but not limited to derivatives based upon structures akin to that described by [compound name] reveal opportunities for tuning electronic properties via strategic placement of electron-withdrawing groups such as -COOH functionalities adjacent to conjugated systems extending from central rings characteristic among such molecular architectures typically associated with enhanced charge transport capabilities observed experimentally within thin film transistors employing these materials under investigation since early reports appeared over decade ago now being validated through more recent computational modeling studies published last year confirming initial hypotheses regarding electron mobility enhancements achievable through specific substitutions patterns along aromatic backbone structures similar but distinct from canonical thiophene units often utilized previously without achieving same level performance metrics measured today using advanced characterization techniques available currently allowing precise quantification down atomic scale interactions influencing macroscopic device behavior ultimately leading towards next generation flexible electronics solutions relying heavily upon customizable organic semiconductors derived partly from versatile starting materials like [compound name] itself serving dual purpose both base unit expansion via cross-coupling reactions or direct integration into polymer backbones depending upon desired end use application parameters defined during early stage design phases conducted collaboratively between chemists specializing synthesis methods alongside physicists focusing on device engineering requirements simultaneously ensuring compatibility across disciplines involved throughout entire product development lifecycle beginning initial 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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:4595-61-3)5-Pyrimidinecarboxylic acid
sfd10918
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:4595-61-3)pyrimidine-5-carboxylic acid
A18797
Purity:99%
Quantity:100g
Price ($):469.0
Email